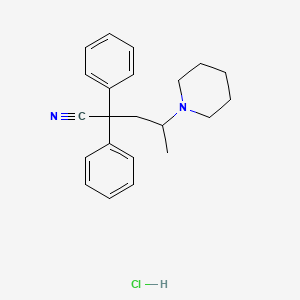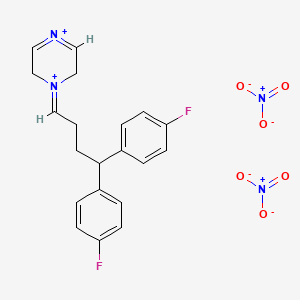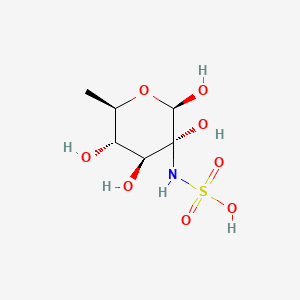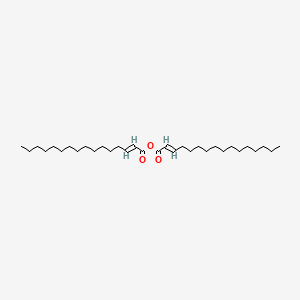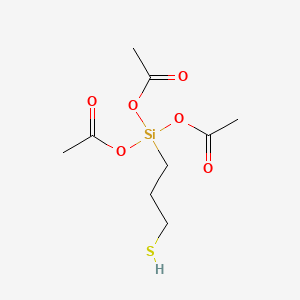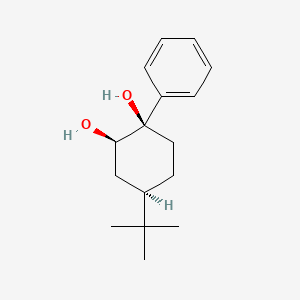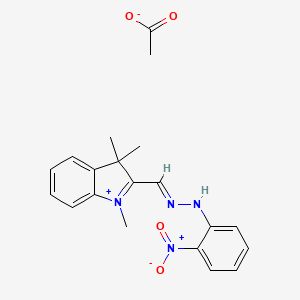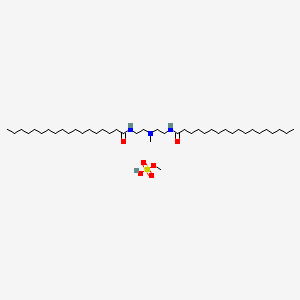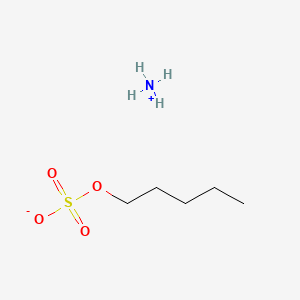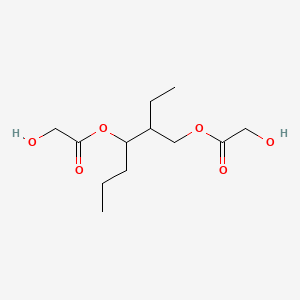
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is an organic compound with the molecular formula C12H22O6 It is a bis(hydroxyacetate) ester derived from 2-ethyl-1-propyl-1,3-propanediol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) typically involves the esterification of 2-ethyl-1-propyl-1,3-propanediol with glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, such as amides or thioesters.
科学的研究の応用
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as plasticizers and surfactants.
作用機序
The mechanism of action of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release glycolic acid and 2-ethyl-1-propyl-1,3-propanediol. These products can then participate in further biochemical reactions, such as glycolysis and the citric acid cycle, contributing to cellular metabolism and energy production.
類似化合物との比較
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A related compound with similar chemical properties but different esterification patterns.
1,3-Propanediol: A simpler diol that can also form esters but lacks the ethyl and propyl substituents.
Glycolic acid: A common hydroxy acid that can form esters with various alcohols, including 2-ethyl-1-propyl-1,3-propanediol.
Uniqueness
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
71849-92-8 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate |
InChI |
InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3 |
InChIキー |
YYCXYHFAXBDFPP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)COC(=O)CO)OC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


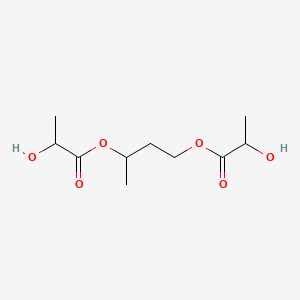
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
